molecular formula C24H27NO6 B11397204 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11397204
M. Wt: 425.5 g/mol
InChI Key: MVSHBOLMTFLMAX-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethylamine backbone linked to a substituted chromen-2-one moiety. The compound’s structure combines electron-donating methoxy groups and a planar chromenone ring, which may enhance binding to biological targets through π-π stacking and hydrogen bonding.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C24H27NO6/c1-14-10-20(30-5)23-15(2)17(24(27)31-21(23)11-14)13-22(26)25-9-8-16-6-7-18(28-3)19(12-16)29-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,26)

InChI Key

MVSHBOLMTFLMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the chromen-2-one core, followed by the introduction of the dimethoxyphenylethyl group through a series of reactions such as alkylation, acylation, and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the chromen-2-one moiety.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Properties of Analogous Acetamides
Compound Name Key Substituents Target/Activity Notable Properties Ref.
Target Compound :
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- 3,4-Dimethoxyphenethylamine
- Chromenone ring (5-methoxy, 4,7-dimethyl)
Not specified (hypothesized: kinase inhibition or ACE2 interaction) Bulky chromenone group may enhance target specificity; methoxy groups improve solubility. [Hypothesized]
Rip-B :
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
- Benzamide group Not specified Simpler structure with higher synthetic yield (80%); lacks chromenone’s planar rigidity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide - Isobutylamino-sulfonyl group ACE2 (docking score: -5.51 kcal/mol) Sulfonyl group enhances polar interactions; potential antiviral activity.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - 3,4-Dichlorophenyl
- Pyrazol-4-yl ring
Structural studies (no bioactivity reported) Chlorine atoms increase lipophilicity; dihedral angles (44.5°–77.5°) suggest conformational flexibility.
Compound 5a :
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)acetamide
- Purin-8-ylsulfanyl group Neuroprotection (low toxicity, anti-dementia activity) Sulfanyl-purinyl moiety modulates CNS activity; methoxy groups aid blood-brain barrier penetration.
Backbone and Substituent Effects
  • 3,4-Dimethoxyphenethylamine vs. Dichlorophenyl :
    The target compound’s 3,4-dimethoxyphenethylamine backbone provides electron-donating methoxy groups, improving solubility and hydrogen-bonding capacity compared to the dichlorophenyl group in 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide (). Chlorine’s electron-withdrawing nature increases lipophilicity but may reduce metabolic stability .

  • Chromenone vs. In contrast, Rip-B (benzamide) and the ACE2-targeting analog (sulfonyl group) prioritize smaller, polar substituents for higher synthetic yields or specific target interactions .
Pharmacological Potential
  • ACE2 Inhibition: The sulfonyl-containing analog () demonstrates ACE2 docking (-5.51 kcal/mol), suggesting the target compound’s chromenone group could be modified with sulfonyl or carboxylate moieties to optimize antiviral activity .
  • Neuroactive Profiles: Compound 5a () shares the 3,4-dimethoxyphenethylamine backbone with the target compound but replaces chromenone with a purin-8-ylsulfanyl group, yielding low toxicity and anti-dementia effects. This highlights the scaffold’s versatility for CNS-targeted modifications .

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